1,2-Dibromo-4-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring. This compound is also known by its alternative name, 2,4-Dibromo-5-methylanisole .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-methoxy-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of hydrogenated products by replacing bromine atoms with hydrogen.
Scientific Research Applications
1,2-Dibromo-4-methoxy-5-methylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4-methoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxy group on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure with bromine and methyl groups at different positions.
1,2-Dibromo-4-methylbenzene: Lacks the methoxy group present in 1,2-Dibromo-4-methoxy-5-methylbenzene.
1,2-Dibromo-4-methoxybenzene: Lacks the methyl group present in this compound
Uniqueness
This compound is unique due to the specific arrangement of bromine, methoxy, and methyl groups on the benzene ring.
Properties
Molecular Formula |
C8H8Br2O |
---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
1,2-dibromo-4-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 |
InChI Key |
IXYDVAIJLVMXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.